molecular formula C12H17NO4 B6174675 1-{[(tert-butoxy)carbonyl]amino}-3-ethynylcyclobutane-1-carboxylic acid CAS No. 2680537-55-5

1-{[(tert-butoxy)carbonyl]amino}-3-ethynylcyclobutane-1-carboxylic acid

Cat. No.: B6174675
CAS No.: 2680537-55-5
M. Wt: 239.3
InChI Key:
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Description

1-{[(tert-butoxy)carbonyl]amino}-3-ethynylcyclobutane-1-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. The compound features a cyclobutane ring substituted with an ethynyl group and a tert-butoxycarbonyl (Boc) protected amino group. This combination of functional groups makes it a versatile intermediate in various chemical reactions and synthetic pathways.

Preparation Methods

The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-3-ethynylcyclobutane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 1,1-cyclobutanedicarboxylic acid monoethyl ester with diphenylphosphoryl azide (DPPA) and triethylamine in an organic solvent like methyl ethyl ketone (MeCO). The reaction mixture is stirred at room temperature for several hours, followed by heating to reflux to complete the reaction. The product is then purified through extraction and recrystallization .

Chemical Reactions Analysis

1-{[(tert-butoxy)carbonyl]amino}-3-ethynylcyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.

    Addition Reactions: The ethynyl group can undergo addition reactions with electrophiles, such as halogens or hydrogen halides, to form substituted alkenes or alkanes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives, depending on the desired application.

Common reagents used in these reactions include strong acids like TFA for deprotection, halogens for addition reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[(tert-butoxy)carbonyl]amino}-3-ethynylcyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}-3-ethynylcyclobutane-1-carboxylic acid involves its ability to undergo various chemical transformations. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can then interact with other molecules through nucleophilic substitution or addition reactions. The ethynyl group provides a site for further functionalization, allowing the compound to participate in a wide range of chemical processes .

Comparison with Similar Compounds

1-{[(tert-butoxy)carbonyl]amino}-3-ethynylcyclobutane-1-carboxylic acid can be compared with other Boc-protected amino acids and cyclobutane derivatives:

These comparisons highlight the unique features of this compound, particularly its ethynyl group and cyclobutane ring, which confer specific reactivity and versatility in synthetic chemistry.

Properties

CAS No.

2680537-55-5

Molecular Formula

C12H17NO4

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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